1-(cyclopentylmethyl)-1H-pyrazol-4-ol
Description
1-(Cyclopentylmethyl)-1H-pyrazol-4-ol is a pyrazole derivative characterized by a hydroxyl group at the 4-position of the pyrazole ring and a cyclopentylmethyl substituent at the 1-position. The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to simpler substituents like phenyl or methyl groups .
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9-5-10-11(7-9)6-8-3-1-2-4-8/h5,7-8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYUDBLDIIMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Suzuki Coupling of Pyrazole Boronic Esters
- The core heterocyclic scaffold is constructed by coupling a pyrazole boronic ester with halogenated aromatic precursors.
- The reaction typically uses palladium catalysts such as PdCl₂(PPh₃)₂ under an inert atmosphere.
- Reaction conditions are optimized to prevent side reactions like nucleophilic aromatic substitution, often employing water-free solvents.
Pyrazole Boronic Ester + Halogenated Aromatic (e.g., 2-chloropyridine derivative)
→ Suzuki Coupling
→ Functionalized Pyrazol-4-ol Intermediate
| Parameter | Details |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ |
| Solvent | Dry DMF or DME |
| Base | Cs₂CO₃ or K₂CO₃ |
| Temperature | 85–100°C |
| Atmosphere | Nitrogen or Argon |
| Step | Typical Yield | References |
|---|---|---|
| Suzuki coupling | 30–68% | , |
Alkylation of Pyrazole Nitrogen
- Alkylation of the pyrazole nitrogen with cyclopentylmethyl halides (e.g., cyclopentylmethyl bromide) is achieved via nucleophilic substitution.
- Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is used as the base to deprotonate the pyrazole nitrogen, facilitating SN2 alkylation.
Pyrazol-4-ol derivative + Cyclopentylmethyl halide
→ Alkylation
→ this compound
| Parameter | Details |
|---|---|
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | Until completion (monitored via TLC) |
| Compound | Yield | Reference |
|---|---|---|
| Alkylated pyrazole | 32–59% |
Formation of the Pyrazol-4-ol Core
The pyrazol-4-ol core can be synthesized via cyclization of appropriate hydrazine derivatives or through heterocyclic ring construction involving hydrazines and β-dicarbonyl compounds, followed by oxidation if necessary. However, in the context of the described synthetic pathway, the core is often derived from the coupling and subsequent functionalization steps.
Alternative Routes: Heterocycle Modification
Recent advances include replacing the pyrazole ring with other heterocycles such as triazoles, achieved via click chemistry (copper-catalyzed azide-alkyne cycloaddition).
- Synthesis of triazole analogs involves initial formation of an alkyne derivative, followed by cycloaddition with azides under mild conditions, yielding the triazole ring with high regioselectivity.
Data Table: Summary of Preparation Methods
Research Findings and Notes
Selectivity and Optimization: Reaction conditions such as solvent choice, temperature, and catalyst loading critically influence yields and selectivity. Water-free Suzuki conditions help prevent side reactions.
Heterocycle Variants: Replacement of pyrazole with triazole or other heterocycles can be achieved via click chemistry, offering structural diversity for SAR studies.
Species Variability: Synthesis pathways are adaptable across different heterocycles, with modifications tailored to target specific receptor interactions.
Recent Advances: Preclinical studies have utilized radiofluorinated analogs derived from these synthetic routes, emphasizing the importance of purity and regioselectivity in preparation.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
NMR Spectroscopy
- 1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol : The hydroxyl (OH) proton resonates upfield at 6.00 ppm, while aromatic protons appear downfield (7.41–9.27 ppm) due to electron-withdrawing nitro groups .
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one : C=O and N–N bond distances (1.23 Å and 1.38 Å, respectively) indicate conjugation within the pyrazolone ring. Dihedral angles between substituents (8.35–18.23°) suggest partial planarity .
UV-Vis Spectroscopy
- 1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol : Exhibits absorption maxima at 257 nm and 330 nm, attributed to π→π* transitions and nitro chromophores .
- 1-(4-Chlorophenyl)-1H-pyrazol-4-ol: Expected bathochromic shifts compared to non-halogenated analogs due to Cl's inductive effects .
Biological Activity
1-(Cyclopentylmethyl)-1H-pyrazol-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 176.22 g/mol
The compound contains a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In a study examining various pyrazole compounds, it was found that this compound displayed promising activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, when tested at a concentration of 10 µM, it showed an inhibition rate comparable to standard anti-inflammatory drugs .
| Cytokine | Inhibition Rate (%) | Standard Drug Inhibition Rate (%) |
|---|---|---|
| TNF-α | 61 | 76 |
| IL-6 | 76 | 86 |
These results highlight its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It has been shown to modulate pathways associated with neurotransmitter systems, particularly those involving serotonin receptors .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy Study : A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against common pathogens. The study concluded that compounds with cyclopentyl substitutions exhibited enhanced activity due to improved lipophilicity .
- Anti-inflammatory Assessment : A comparative study evaluated various pyrazole derivatives for their ability to inhibit inflammation in animal models. The results indicated that this compound significantly reduced edema in carrageenan-induced paw edema tests, suggesting its therapeutic potential in treating inflammatory disorders .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of this compound revealed its potential as a modulator of serotonin signaling pathways, which may contribute to its observed anti-inflammatory effects .
Q & A
Q. What in vitro assays are suitable for preliminary toxicity profiling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
